molecular formula C19H14N2OS B5864186 3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol

3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol

Cat. No.: B5864186
M. Wt: 318.4 g/mol
InChI Key: HWVCTSSIMAUHAW-UHFFFAOYSA-N
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Description

3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol typically involves the formation of the thiazole ring followed by the introduction of the naphthalene and phenol groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent steps include the coupling of the naphthalene moiety and the phenol group through various organic reactions such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific enzymes and receptors. .

Comparison with Similar Compounds

Uniqueness: 3-{[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]amino}phenol is unique due to its specific combination of a thiazole ring, naphthalene moiety, and phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c22-17-7-3-6-16(11-17)20-19-21-18(12-23-19)15-9-8-13-4-1-2-5-14(13)10-15/h1-12,22H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVCTSSIMAUHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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